molecular formula C18H20O B12861422 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone

1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone

Cat. No.: B12861422
M. Wt: 252.3 g/mol
InChI Key: FELUDJCJXHGGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C18H20O. It is a derivative of acetophenone, where the phenyl ring is substituted with a tert-butyl group at the para position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of 1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nitration: Nitro derivatives of the biphenyl ring.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives of the ethanone group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone is unique due to its biphenyl structure, which provides additional steric hindrance and stability compared to simpler acetophenone derivatives. This structural feature makes it particularly valuable in applications requiring high thermal and chemical stability .

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-[3-(4-tert-butylphenyl)phenyl]ethanone

InChI

InChI=1S/C18H20O/c1-13(19)15-6-5-7-16(12-15)14-8-10-17(11-9-14)18(2,3)4/h5-12H,1-4H3

InChI Key

FELUDJCJXHGGNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.